An In-Depth Technical Guide to Octadecylphosphocholine: Structure, Properties, and Therapeutic Potential
An In-Depth Technical Guide to Octadecylphosphocholine: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octadecylphosphocholine (OPC) is a synthetic alkylphosphocholine, a class of compounds that has garnered significant interest in oncology for its unique membrane-active properties and potent antitumor activity. Unlike traditional chemotherapeutic agents that primarily target DNA synthesis, OPC and its analogs exert their effects by interacting with cellular membranes, leading to the modulation of critical signaling pathways and the induction of apoptosis. This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the multifaceted mechanism of action of octadecylphosphocholine. We will delve into its role as a modulator of lipid rafts and its impact on the PI3K/Akt signaling cascade, offering a detailed understanding of its therapeutic potential. Furthermore, this guide will furnish researchers with detailed experimental protocols for the formulation, in vitro evaluation, and in vivo assessment of octadecylphosphocholine, aiming to facilitate further investigation and development of this promising anticancer agent.
Introduction to Octadecylphosphocholine
Octadecylphosphocholine belongs to the family of alkylphosphocholines (APCs), which are synthetic analogs of lysophosphatidylcholine. These molecules are characterized by a long alkyl chain attached to a phosphocholine headgroup. The unique structural features of APCs, particularly their resistance to metabolic degradation by phospholipases, contribute to their accumulation in cellular membranes and their distinct pharmacological profile.[1] Miltefosine (hexadecylphosphocholine), a shorter-chain analog of OPC, was the first of this class to be approved for the treatment of leishmaniasis and has shown efficacy against skin metastases in breast cancer, paving the way for the investigation of other APCs like octadecylphosphocholine in oncology.[2]
Chemical Structure and Physicochemical Properties
A thorough understanding of the chemical and physical characteristics of octadecylphosphocholine is fundamental to its application in research and drug development.
Chemical Structure
-
IUPAC Name: octadecyl 2-(trimethylazaniumyl)ethyl phosphate
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Synonyms: N-Octadecylphosphocholine, ODPC
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CAS Number: 65956-63-0
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Molecular Formula: C₂₃H₅₀NO₄P
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Molecular Weight: 435.6 g/mol
The structure of octadecylphosphocholine consists of a hydrophilic phosphocholine head group and a long, hydrophobic octadecyl (C18) alkyl chain. This amphipathic nature is central to its biological activity, enabling it to intercalate into and perturb the structure of cellular membranes.
Physicochemical Properties
The physicochemical properties of octadecylphosphocholine dictate its behavior in biological systems, including its solubility, membrane permeability, and ability to form micelles.
| Property | Value | Reference |
| Melting Point | 413.15 K (140°C) for the related L-α-glyceryl phosphorylcholine | [3] |
| Solubility | - Water: Poorly soluble[2] - Ethanol: Soluble[4][5] - Chloroform: Soluble[6][7] | |
| Critical Micelle Concentration (CMC) | The CMC is the concentration at which surfactant molecules self-assemble into micelles. For lysophosphatidylcholines with similar chain lengths (e.g., 18:0 Lyso PC), the CMC is in the micromolar range (approximately 0.4 µM).[4] The precise experimental value for octadecylphosphocholine can be determined using techniques like fluorescence spectroscopy.[8][9][10] |
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
Octadecylphosphocholine's anticancer activity stems from its ability to disrupt cellular membranes and interfere with key signaling pathways that are often dysregulated in cancer. The primary mechanisms include the modulation of lipid rafts and the inhibition of the PI3K/Akt survival pathway, ultimately leading to apoptosis.
Disruption of Lipid Rafts and Induction of Apoptosis
Lipid rafts are specialized microdomains within the plasma membrane enriched in cholesterol and sphingolipids. They serve as platforms for the assembly of signaling complexes and play a crucial role in cell survival and proliferation.[11] Octadecylphosphocholine and other alkylphospholipids have been shown to accumulate in these rafts, disrupting their integrity and function.[12][13] This disruption can trigger apoptosis by:
-
Altering Receptor Localization: By displacing or clustering death receptors, such as Fas/CD95, within the rafts, OPC can initiate the extrinsic apoptotic pathway.[11]
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Modulating Signaling Protein Activity: The altered lipid environment within the rafts can inhibit the activity of pro-survival signaling molecules that are dependent on raft integrity.[14]
The disruption of lipid rafts is a key event that initiates a cascade of apoptotic signals.[14]
Caption: Octadecylphosphocholine disrupts lipid rafts, leading to apoptosis.
Inhibition of the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation. Its overactivation is a common feature in many cancers.[1][15] Alkylphosphocholines, including octadecylphosphocholine, have been demonstrated to inhibit this critical survival pathway.[1][16] The inhibition of PI3K/Akt signaling by OPC contributes to its pro-apoptotic effects by:
-
Preventing Akt Phosphorylation: OPC can interfere with the recruitment of Akt to the plasma membrane, thereby preventing its activation by phosphorylation.[16]
-
Downregulating Anti-Apoptotic Proteins: Inactivation of Akt leads to the decreased expression and/or activity of downstream anti-apoptotic proteins, such as Bcl-2 and Bcl-xL.[17]
By shutting down this key survival pathway, octadecylphosphocholine sensitizes cancer cells to apoptosis.
Caption: OPC inhibits the PI3K/Akt survival pathway, promoting apoptosis.
Experimental Protocols for the Investigation of Octadecylphosphocholine
To facilitate further research into the therapeutic potential of octadecylphosphocholine, this section provides detailed, step-by-step methodologies for its formulation and evaluation.
Preparation of Octadecylphosphocholine-Containing Liposomes
Due to its poor aqueous solubility, octadecylphosphocholine is often formulated in liposomes for in vitro and in vivo studies. The thin-film hydration method is a commonly used technique.[18][19]
Materials:
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Octadecylphosphocholine
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Phosphatidylcholine (e.g., from egg or soybean)
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Cholesterol
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Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
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Rotary evaporator
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Bath sonicator
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Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
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Lipid Film Formation: a. Dissolve octadecylphosphocholine, phosphatidylcholine, and cholesterol in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. The molar ratio of the lipids should be optimized based on the desired liposome characteristics. b. Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask. c. Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids. b. The volume of PBS will determine the final concentration of the liposomes.
-
Vesicle Sizing: a. To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to sonication in a bath sonicator. b. For a more uniform size distribution, extrude the liposomal suspension multiple times through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
-
Characterization: a. Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS). b. The encapsulation efficiency of octadecylphosphocholine can be determined by separating the free drug from the liposomes using techniques like dialysis or size exclusion chromatography, followed by quantification of the drug in the liposomes.
Caption: Workflow for preparing octadecylphosphocholine liposomes.
In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[20]
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Octadecylphosphocholine (solubilized, e.g., in ethanol or as a liposomal formulation)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: a. Seed breast cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Treatment: a. Prepare serial dilutions of octadecylphosphocholine in a complete medium. b. Remove the medium from the wells and add 100 µL of the different concentrations of the drug solution. Include a vehicle control (medium with the same concentration of the solvent used to dissolve OPC). c. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After the treatment period, add 10 µL of MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization and Absorbance Measurement: a. Carefully remove the medium containing MTT. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 15 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the cell viability against the drug concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[22]
Caption: Workflow for the MTT cytotoxicity assay.
In Vivo Antitumor Efficacy in a Murine Xenograft Model
Xenograft models are essential for evaluating the in vivo efficacy of anticancer agents.[23][24]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or nude mice)
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Human breast cancer cells (e.g., MCF-7 or MDA-MB-231)
-
Matrigel
-
Octadecylphosphocholine formulation (e.g., liposomal)
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: a. Harvest breast cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio). b. Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: a. Monitor the mice regularly for tumor growth. b. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: a. Administer the octadecylphosphocholine formulation to the treatment group via the desired route (e.g., oral gavage or intravenous injection). The dosing schedule and concentration should be determined from preliminary toxicology studies. b. Administer the vehicle control to the control group.
-
Monitoring and Data Collection: a. Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2. b. Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint and Analysis: a. The study can be terminated when the tumors in the control group reach a predetermined size or when signs of toxicity are observed. b. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis). c. Compare the tumor growth inhibition between the treatment and control groups to evaluate the antitumor efficacy of octadecylphosphocholine.[25]
Toxicology and Safety Profile
Preclinical toxicology studies are crucial to determine the safety profile of a new drug candidate.[20][26][27][28] For octadecylphosphocholine, these studies would involve assessing its acute and chronic toxicity in animal models, determining the maximum tolerated dose (MTD), and identifying any potential target organ toxicities.[26] While specific toxicological data for octadecylphosphocholine is not extensively published, related alkylphosphocholines have shown dose-limiting toxicities, including gastrointestinal disturbances and hemolytic effects.[2] A thorough evaluation of the safety profile is a prerequisite for any potential clinical development.
Conclusion and Future Directions
Octadecylphosphocholine represents a promising class of anticancer agents with a unique membrane-centric mechanism of action. Its ability to disrupt lipid rafts and inhibit the PI3K/Akt signaling pathway provides a multi-pronged attack on cancer cells, making it an attractive candidate for further development, particularly for tumors that are resistant to conventional therapies. The experimental protocols provided in this guide offer a framework for researchers to explore the full therapeutic potential of this molecule. Future research should focus on optimizing its formulation to enhance bioavailability and reduce potential toxicity, exploring its efficacy in a broader range of cancer models, and investigating its potential in combination therapies with other anticancer agents. A deeper understanding of its interaction with the tumor microenvironment will also be crucial in advancing octadecylphosphocholine towards clinical application.
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